![molecular formula C10H18N2 B2728496 Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine CAS No. 142920-56-7](/img/structure/B2728496.png)
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine is a chemical compound with the molecular formula C10H18N2 . It has an average mass of 166.263 Da and a monoisotopic mass of 166.147003 Da . This compound is also known by its IUPAC name, N-[(1-Methyl-1H-pyrrol-2-yl)methyl]-1-butanamine .
Molecular Structure Analysis
The molecular structure of Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine consists of 12 atoms and 12 bonds . The structure includes a butyl group attached to a pyrrole ring through a methylene bridge. The pyrrole ring also carries a methyl group .Physical And Chemical Properties Analysis
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine has a predicted Log Octanol-Water Partition Coefficient (Log Kow) of 2.09 . The boiling point is estimated to be 248.86°C, and the melting point is estimated to be 49.17°C . The vapor pressure at 25°C is estimated to be 0.0169 mm Hg .Applications De Recherche Scientifique
Synthesis of Functionalized Pyrroles
Functionalized pyrroles are synthesized using a facile and convenient one-pot tandem synthesis method. This process employs acidic ionic liquid 1-butyl-3-methylimidazolium hydrogen sulfate as a catalyst, involving four-component reactions of amines, aldehydes, 1,3-dicarbonyl compounds, and nitroalkane. The method highlights simple starting materials, cost-effectiveness, good yields, and the recyclability of the catalyst (Gupta, Singh, & Singh, 2014).
Iron-Catalyzed N-Heterocyclization for Pyrroles
An environmentally friendly and cost-effective method for synthesizing N-substituted pyrroles utilizes iron as a catalyst. This process directly couples 2-butyne-1,4-diol or 2-butene-1,4-diol with various amines, including anilines, benzyl amines, and aliphatic amines, to yield a variety of N-substituted pyrroles with moderate to excellent yields (Yan & Barta, 2016).
Applications in Polymer Solar Cells
A novel amine-based, alcohol-soluble fullerene derivative demonstrated successful application as an acceptor and cathode interfacial material in polymer solar cells. This compound showcased a four-fold electron mobility increase over its counterpart, indicating potential applications in nano-structured organic solar cells for improved efficiency (Lv et al., 2014).
Green Synthesis of Polysubstituted Pyrroles
A green and retrievable nanocatalyst, [bmim]HSO4 loaded on graphene oxide, facilitates the preparation of polysubstituted pyrroles in an eco-friendly manner. This method emphasizes the synthesis of novel pyrroles containing fluorine atoms, thiazole, and adenine nuclei, marking significant progress in pharmaceutical and drug discovery research (Shekarchi & Behbahani, 2020).
Lewis Acid-promoted Synthesis of Dihydroazepines
A three-component reaction involving propargylic alcohols, 2-butynedioates, and secondary amines under Lewis acid catalysis yields functionalized dihydroazepines and, depending on the secondary amine used, can also produce 2,5-dihydro-1H-pyrroles and 2,3-dihydro-1H-pyrroles. This showcases the versatility of using Lewis acids for catalyzing complex reactions in the synthesis of heterocyclic compounds (Yin et al., 2011).
Propriétés
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-3-4-7-11-9-10-6-5-8-12(10)2/h5-6,8,11H,3-4,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKWPINKZUKOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

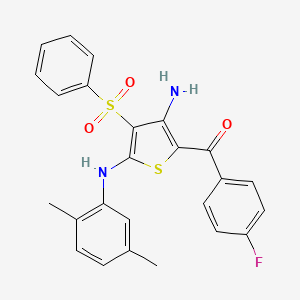
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2728417.png)
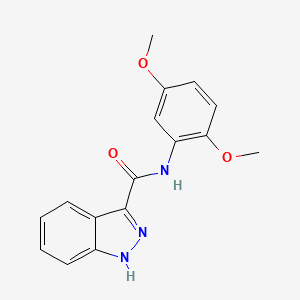
![6-[(2-Methoxyanilino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2728420.png)

![(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide](/img/structure/B2728426.png)
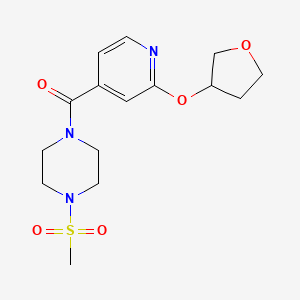
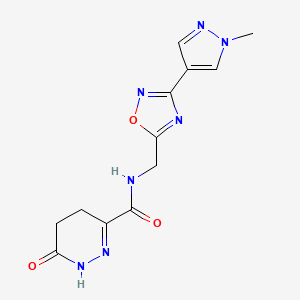
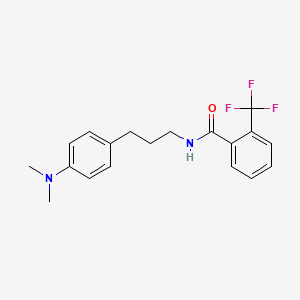
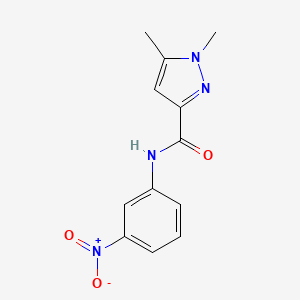
![Ethyl 2-[2-[2-(benzylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2728432.png)
![N-Methyl-N-[2-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2728433.png)
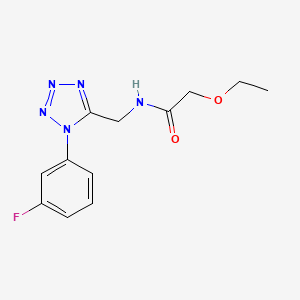
![4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid](/img/structure/B2728435.png)